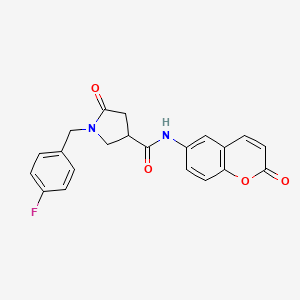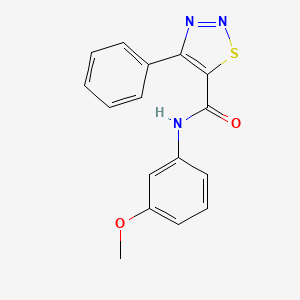![molecular formula C22H21ClN4O4 B11024390 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11024390.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a unique combination of indole, imidazolidinone, and acetamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-chloro-1H-indol-3-yl)ethylamine.
Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring is synthesized by reacting 4-methoxyphenyl isocyanate with glycine to form 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid.
Coupling Reaction: The final step involves coupling the indole derivative with the imidazolidinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), various nucleophiles.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Chemical Biology: It serves as a tool to investigate the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The imidazolidinone ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the chloro group on the indole ring, which can influence its reactivity and binding properties. This makes it distinct from its bromo and fluoro analogs, potentially offering different biological activities and applications.
特性
分子式 |
C22H21ClN4O4 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-31-16-5-3-15(4-6-16)27-21(29)19(26-22(27)30)11-20(28)24-9-8-13-12-25-18-7-2-14(23)10-17(13)18/h2-7,10,12,19,25H,8-9,11H2,1H3,(H,24,28)(H,26,30) |
InChIキー |
VTZQWICCVXNDDN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B11024322.png)
![Methyl 5-({[3-(phenylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B11024325.png)



![N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-valine](/img/structure/B11024360.png)
![4-(acetylamino)-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzamide](/img/structure/B11024368.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11024383.png)
![N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11024394.png)
![ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11024417.png)

![2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B11024422.png)
![3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B11024423.png)
